Disperse Yellow 9
Overview
Description
It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 180-182°C. This compound is known for its vibrant color and is often used as a dye in different applications.
Mechanism of Action
Target of Action
Disperse Yellow 9, also known as Seriplas Yellow PL or 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, is primarily used as a dye in various industries . Its primary targets are hydrophobic fibers such as polyester, nylon, and acrylic . The dye has a high affinity for these fibers due to its non-ionic nature and small molecular size .
Mode of Action
The mode of action of this compound involves the dye’s interaction with its target fibers. The dye molecules, being small and planar, can easily slide between the tightly packed polymer chains of the fibers . The polar functional groups attached to the dye, such as -NO2 and -CN, improve both the water solubility and the dipolar bonding between the dye and the polymer, affecting the color of the dye .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the dyeing process of hydrophobic fibers . The dye’s small size means that it is quite volatile and tends to sublime out of the polymer at sufficiently high temperatures .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties related to its distribution and stability in the dyeing process. The dye’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are largely determined by its non-ionic nature and small molecular size . These properties allow the dye to distribute evenly across the target fibers and maintain its stability during the dyeing process .
Result of Action
The result of this compound’s action is the successful dyeing of hydrophobic fibers. The dye imparts a yellow color to the fibers, which is stable and resistant to washing . Certain blue and violet disperse dyes with an anthraquinone structure, when exposed to nitrous oxide, will fade . This is known as gas fading, a defect of this dye .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature of the dyeing process can affect the dye’s volatility and its ability to sublime out of the polymer . Additionally, the presence of other chemicals in the dye bath, such as carriers or dispersing agents, can also impact the dye’s performance .
Preparation Methods
The synthesis of Disperse Yellow 9 involves several steps. One common method includes the nitration of 1,4-benzenediamine with 2,4-dinitrochlorobenzene under controlled conditions. The reaction typically requires a solvent such as methanol or DMSO and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods often involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Disperse Yellow 9 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as methanol or DMSO. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Disperse Yellow 9 has a wide range of scientific research applications:
Chemistry: It is used as a dye and an intermediate in organic synthesis.
Biology: The compound is utilized in biochemical studies to investigate oxidative processes.
Industry: It is employed in the production of dyes and pigments for various industrial applications
Comparison with Similar Compounds
Disperse Yellow 9 can be compared with other similar compounds such as:
2,4-Dinitrophenol: Both compounds are used in biochemical studies and have similar mechanisms of action involving oxidative phosphorylation uncoupling.
This compound: This is another name for this compound and is used in dye applications.
The uniqueness of this compound lies in its specific applications in various fields and its distinct chemical properties that make it suitable for diverse research and industrial uses.
Properties
IUPAC Name |
4-N-(2,4-dinitrophenyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHCJDATBJFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064288 | |
Record name | N-(2,4-Dinitrophenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-73-5 | |
Record name | Disperse Yellow 9 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6373-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seriplas Yellow PL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2,4-Dinitrophenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-dinitrophenyl)benzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,4-Dinitrophenyl)-1,4-phenylenediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y94JA3EYQ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of polymer matrix influence the properties of Disperse Yellow 9 in NLO applications?
A: Studies have investigated the impact of different polymer matrices on the NLO properties and stability of this compound. For instance, while this compound embedded in a polymethylmethacrylate (PMMA) matrix exhibited promising NLO properties, its thermal and temporal stability was limited. [] In contrast, using a polyetherimide (PI) matrix improved the stability, but potentially at the cost of lower NLO activity. [] This highlights the need to balance performance and stability when selecting a suitable matrix for specific applications.
Q2: Why is this compound considered an allergen, and what are the implications?
A: this compound is recognized as a potential contact allergen. [, ] This means that exposure to the dye, primarily through contact with textiles, can trigger allergic reactions in sensitized individuals. These reactions can manifest as contact dermatitis, with symptoms like itching, redness, and inflammation. [] The allergenic potential of this compound emphasizes the need for appropriate labeling, handling precautions during manufacturing and use, and awareness among consumers.
Q3: Are there analytical methods available for detecting and quantifying this compound?
A: Yes, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully employed to determine this compound levels in various matrices, including polyester sewing thread. [] This technique offers the sensitivity and selectivity required to monitor the dye's presence in consumer products and potentially assess exposure levels.
Q4: What are the environmental concerns associated with this compound?
A: As a textile dye, this compound raises concerns regarding its potential release into wastewater from textile manufacturing and processing facilities. Its presence in wastewater can contribute to water pollution and pose risks to aquatic ecosystems. Research is ongoing to develop efficient bio-treatment methods using white-rot fungi and their enzymes to break down this compound and mitigate its environmental impact. []
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